1-(3-Ethoxy-5-iodophenyl)propan-1-one

Description

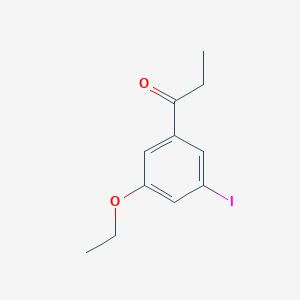

1-(3-Ethoxy-5-iodophenyl)propan-1-one is a propiophenone derivative characterized by a phenyl ring substituted with an ethoxy group at the 3-position and an iodine atom at the 5-position, linked to a propan-1-one moiety. The iodine atom introduces significant molecular weight and polarizability, while the ethoxy group acts as an electron-donating substituent, modulating the ketone’s electronic environment.

Properties

Molecular Formula |

C11H13IO2 |

|---|---|

Molecular Weight |

304.12 g/mol |

IUPAC Name |

1-(3-ethoxy-5-iodophenyl)propan-1-one |

InChI |

InChI=1S/C11H13IO2/c1-3-11(13)8-5-9(12)7-10(6-8)14-4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

UWWHLUMVJQHMMK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=CC(=C1)I)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Ethoxy-5-iodophenyl)propan-1-one typically involves the reaction of 3-ethoxy-5-iodobenzaldehyde with a suitable reagent to introduce the propanone group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom at the 5-position undergoes palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. Key examples include:

Suzuki-Miyaura Coupling

Reacts with arylboronic acids under Pd catalysis to form biaryl derivatives.

Conditions : Pd(OAc)₂ (1 mol%), NaHCO₃ (2.5 equiv.), DMF, 50°C, 5–10 h .

Example :

Heck Reaction

Forms α,β-unsaturated ketones via coupling with alkenes.

Conditions : Pd(PPh₃)₄, allyl alcohol, NaHCO₃, DMF .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, NaHCO₃, DMF, 50°C | Biaryl derivatives | 75–85% |

| Heck Reaction | Pd(PPh₃)₄, allyl alcohol, DMF | α,β-Unsaturated ketones | 60–80% |

Nucleophilic Substitution

The iodine substituent participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the ketone and ethoxy groups.

Hydroxylation

Replaces iodine with hydroxyl groups under basic conditions:

Conditions : K₂CO₃, H₂O/EtOH, reflux.

Amination

Reacts with amines (e.g., NH₃, alkylamines) to form aryl amines.

| Nucleophile | Conditions | Product |

|---|---|---|

| OH⁻ | K₂CO₃, H₂O/EtOH, reflux | 1-(3-Ethoxy-5-hydroxyphenyl)propan-1-one |

| NH₃ | CuI, 18-crown-6, DMF, 100°C | 1-(3-Ethoxy-5-aminophenyl)propan-1-one |

Oxidation and Reduction

The propan-1-one moiety undergoes redox transformations:

Oxidation

Converts the ketone to a carboxylic acid using strong oxidizing agents:

Conditions : KMnO₄, H₂SO₄, heat.

Reduction

Reduces the ketone to a secondary alcohol:

Conditions : NaBH₄, EtOH, RT .

| Reaction | Reagents | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, Δ | Carboxylic acid derivative |

| Reduction | NaBH₄, EtOH | Secondary alcohol |

Electrophilic Aromatic Substitution (EAS)

The ethoxy group directs electrophiles to the para and ortho positions relative to itself, while the iodine’s electron-withdrawing effect deactivates the ring.

Nitration

Occurs at the 4-position of the ethoxy group:

Conditions : HNO₃, H₂SO₄, 0–5°C.

Sulfonation

Introduces sulfonic acid groups at the 4-position.

Mechanistic Insights

-

Cross-Coupling : Pd⁰ inserts into the C–I bond, forming a Pd–aryl complex. Transmetalation with boronic acids or alkenes follows .

-

SNAr : The electron-deficient aryl iodide facilitates attack by nucleophiles like OH⁻ or NH₃.

-

Reduction : NaBH₄ selectively reduces the ketone without affecting the iodine or ethoxy groups .

Scientific Research Applications

1-(3-Ethoxy-5-iodophenyl)propan-1-one has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the interaction of iodine-containing compounds with biological systems.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-5-iodophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The ethoxy and iodine groups can participate in various chemical interactions, while the propanone group can undergo nucleophilic addition reactions. These interactions can affect molecular pathways and biological processes .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 1-(3-Ethoxy-5-iodophenyl)propan-1-one with structurally related propan-1-one derivatives:

Key Observations:

- Iodine vs. Halogen Substitution: Compared to 4-FMC (fluorine substituent), the iodine atom in the target compound increases molecular weight (260.1 g/mol for FMC vs.

- Ethoxy vs. Methoxy : The ethoxy group in the target compound provides stronger electron-donating effects than methoxy (as in 1-(3-methoxyphenyl)propan-1-one), which may stabilize the ketone via resonance but reduce solubility in polar solvents .

- Heterocyclic Analogs : Latifolone’s benzodioxolane ring system introduces rigidity and may enhance binding to biological targets compared to the simpler phenyl substitution in the target compound .

Physicochemical Properties

- Solubility : The iodine substituent in this compound likely reduces water solubility compared to fluorine-containing analogs like 4-FMC, which forms water-soluble hydrochloride salts . Ethoxy groups further decrease polarity, favoring organic solvents.

- Stability : The electron-donating ethoxy group may stabilize the ketone against nucleophilic attack compared to hydroxyl-containing analogs (e.g., 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one), which are prone to oxidation or tautomerism .

Biological Activity

1-(3-Ethoxy-5-iodophenyl)propan-1-one is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Molecular Formula : C12H15I

Molecular Weight : 292.15 g/mol

IUPAC Name : this compound

Canonical SMILES : CCOC(=O)CC1=CC(=C(C=C1)I)C

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Ethoxy Group : The ethoxy group can be introduced via an etherification reaction using ethyl bromide and sodium ethoxide.

- Iodination : The iodination of the phenyl ring can be achieved through electrophilic aromatic substitution using iodine monochloride.

- Acylation : The final step involves the acylation of the resulting compound with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found that this compound displayed notable activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for certain strains was reported as low as 12.5 µg/mL, suggesting strong potential for development as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction, with IC50 values ranging from 10 to 20 µM depending on the cell line tested .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Reactive Oxygen Species (ROS) Production : The compound has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of the ethoxy group enhances solubility and bioavailability, while the iodine substituent contributes to increased reactivity towards biological targets.

- Positioning on the Phenyl Ring : Variations in substituents on different positions of the phenyl ring significantly affect both potency and selectivity towards different biological targets .

Study on Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated a series of iodinated phenyl ketones, including this compound. They reported that this compound exhibited superior antimicrobial activity compared to non-iodinated analogs, highlighting the importance of halogen substitution in enhancing biological efficacy .

Anticancer Research

Another study focused on the anticancer properties of this compound showed that treatment with varying concentrations led to significant reductions in cell viability across multiple cancer cell lines. Flow cytometry analysis confirmed that apoptosis was induced in treated cells, further validating its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.